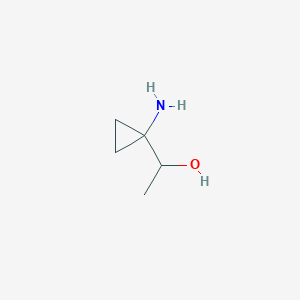
1-(1-Aminocyclopropyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Aminocyclopropyl)ethan-1-ol is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.149. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(1-Aminocyclopropyl)ethan-1-ol, also known as ACC (1-aminocyclopropane-1-carboxylic acid), is a compound of significant interest due to its role as a precursor in ethylene biosynthesis in plants. Ethylene is a vital plant hormone that regulates various physiological processes, including fruit ripening, senescence, and stress responses. Understanding the biological activity of ACC can provide insights into its applications in agriculture and plant biology.
- Chemical Formula: C5H9NO
- Molecular Weight: 101.13 g/mol
- IUPAC Name: this compound
- CAS Number: 1675213-48-5
ACC is synthesized from S-adenosylmethionine (SAM) via the action of ACC synthase (ACS), followed by its conversion to ethylene through the enzyme ACC oxidase (ACO). This pathway is crucial for the regulation of various developmental and stress-related processes in plants.
Ethylene Production
ACC is a direct precursor to ethylene, which plays a critical role in:
- Fruit Ripening: Ethylene triggers the ripening process in climacteric fruits, leading to changes in texture, color, and flavor.
- Stress Responses: Ethylene mediates plant responses to biotic and abiotic stresses, such as pathogen attack and drought conditions.
Case Studies
- Effect on Fruit Ripening:
- Influence on Flower Development:
- Role in Stress Tolerance:
In Vitro Studies
In vitro assays have been employed to study the enzymatic activities related to ACC metabolism:
- ACC Synthase Activity: Enzyme assays measuring the conversion of SAM to ACC have shown that various environmental factors can influence ACS activity, thereby affecting ethylene production rates.
- ACC Oxidase Activity: Similar studies have quantified ACO activity under different conditions, revealing insights into how plants regulate ethylene synthesis in response to environmental stimuli .
Tables Summarizing Key Findings
属性
IUPAC Name |
1-(1-aminocyclopropyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4(7)5(6)2-3-5/h4,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYCHISQIDPAFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1903318-44-4 |
Source


|
| Record name | 1-(1-aminocyclopropyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














